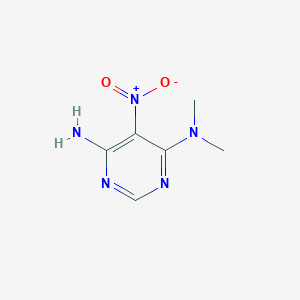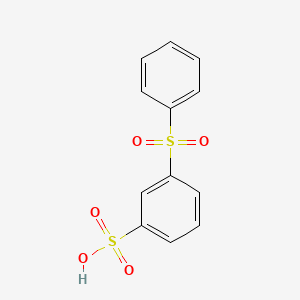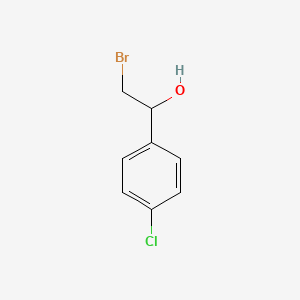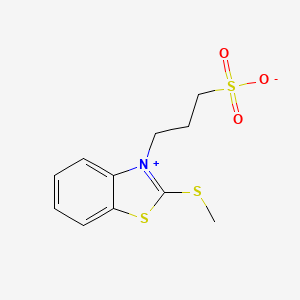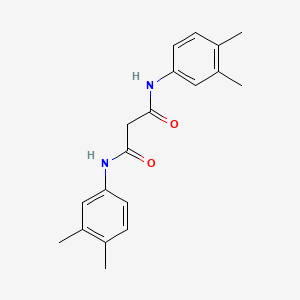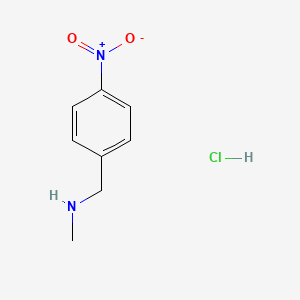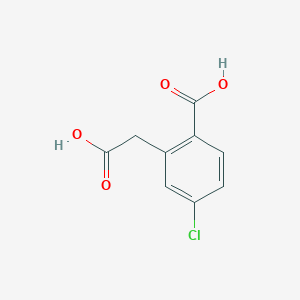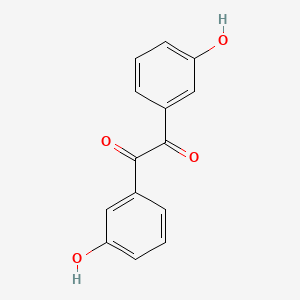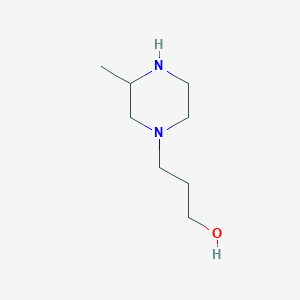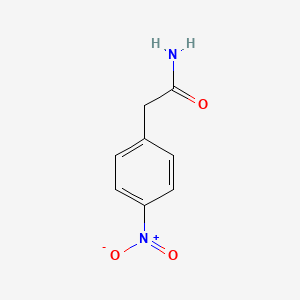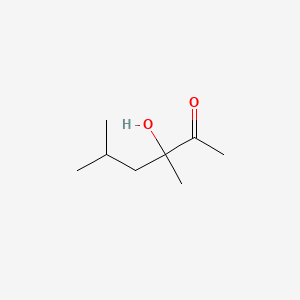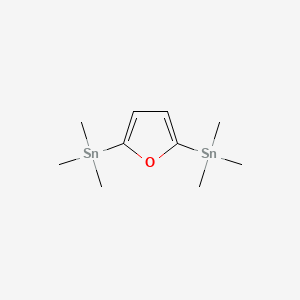
2,5-Bis(trimethylstannyl)furan
Übersicht
Beschreibung
2,5-Bis(trimethylstannyl)furan is an organotin compound with the molecular formula C10H20OSn2 and a molecular weight of 393.69 g/mol . It is a colorless to pale yellow liquid with a weak but persistent odor. This compound is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions .
Vorbereitungsmethoden
The synthesis of 2,5-Bis(trimethylstannyl)furan typically involves the reaction of furan with trimethyltin chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
Furan+2(Trimethyltin chloride)→this compound+2(Hydrochloric acid)
Industrial production methods are similar but scaled up, ensuring strict control over reaction conditions to maximize yield and purity. The reaction is usually conducted at a temperature range of 90-91°C under reduced pressure (0.5 Torr) .
Analyse Chemischer Reaktionen
2,5-Bis(trimethylstannyl)furan undergoes various types of chemical reactions, including:
Coupling Reactions: It is widely used in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions.
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, although these are typically more complex and require specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trimethylstannyl)furan has several scientific research applications:
Organic Synthesis: It is a crucial reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is used in the development of semiconducting polymers and other advanced materials.
Medicinal Chemistry: Furan derivatives, including those synthesized from this compound, have shown potential in developing new antibacterial and anticancer agents.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trimethylstannyl)furan in coupling reactions involves the formation of a palladium complex with the stannyl groups. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(trimethylstannyl)furan is unique due to its dual trimethylstannyl groups, which make it highly effective in coupling reactions. Similar compounds include:
2,5-Bis(trimethylstannyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen, used in similar coupling reactions.
2,5-Bis(trimethylstannyl)pyrrole: Contains a nitrogen atom in the ring, also used in coupling reactions but with different reactivity and selectivity profiles.
These compounds share similar applications but differ in their electronic properties and reactivity, making this compound particularly valuable in specific synthetic applications.
Eigenschaften
IUPAC Name |
trimethyl-(5-trimethylstannylfuran-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMAWUUKPRGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511199 | |
| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-23-4 | |
| Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


